molecular formula C10H14INO2S B3716768 N-(4-iodophenyl)butane-1-sulfonamide

N-(4-iodophenyl)butane-1-sulfonamide

Cat. No.: B3716768
M. Wt: 339.20 g/mol
InChI Key: IPSHRQHHNJOXQV-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)butane-1-sulfonamide: is an organic compound with the molecular formula C10H14INO2S It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butane-1-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)butane-1-sulfonamide typically involves the iodination of a phenyl ring followed by the introduction of a butane-1-sulfonamide group. One common method involves the reaction of 4-iodoaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-iodophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles and electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for substitution reactions involving the iodine atom.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.

Major Products Formed:

    Substitution Products: Various substituted phenyl derivatives depending on the reagents used.

    Oxidation Products: Sulfonic acids or sulfonyl chlorides.

    Reduction Products: Amines or other reduced sulfonamide derivatives.

Scientific Research Applications

Chemistry: N-(4-iodophenyl)butane-1-sulfonamide is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its sulfonamide group is known for its bioactivity, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and antifungal activities.

Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

  • N-(2-iodophenyl)butane-1-sulfonamide
  • N-(4-bromophenyl)butane-1-sulfonamide
  • N-(4-chlorophenyl)butane-1-sulfonamide

Comparison: N-(4-iodophenyl)butane-1-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity compared to other halogenated derivatives. Additionally, the position of the iodine atom on the phenyl ring can influence the compound’s reactivity and overall chemical behavior.

Properties

IUPAC Name

N-(4-iodophenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSHRQHHNJOXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Butanesulphonyl chloride (7.8 g) was added dropwise to a stirred solution of 4-iodobenzeneamine (10 g) in pyridine (50 ml) at 0°. The bright red mixture was stirred at room temperature for 1 h, then concentrated to an oil which was partitioned between 2N hydrochloric acid (100 ml) and EA (100 ml). The organic layer was washed with 2N hydrochloric acid, water and brine, dried (MgSO4) and concentrated to a pale brown solid which was recrystallised from CX to give the title compound as white flakes (10.5 g) m.p. 80°-81°.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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